Bienvenue dans la boutique en ligne BenchChem!

Ioversol

Viscosity Injection Pressure Coronary Angiography

Ioversol is a nonionic, low-osmolar contrast agent engineered for diagnostic angiography and CT. Its significantly lower viscosity (4.6 cP) and injection pressure (6.6 atm) versus iohexol and iopamidol reduce catheter movement and improve image quality. With proven lower osmolality (600 mOsm/kg), it minimizes renal vasoconstriction risk. Stable viscosity across temperature ranges simplifies workflow. Choose Ioversol for enhanced procedural efficiency and patient safety—available now for research and clinical applications.

Molecular Formula C18H24I3N3O9
Molecular Weight 807.1 g/mol
CAS No. 87771-40-2
Cat. No. B029796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoversol
CAS87771-40-2
SynonymsN,N’-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)(2-hydroxyethyl)amino]-2-1,3-benzenedicarboxamide;  MP 328;  Optiray;  Optiray 320;  P 530; 
Molecular FormulaC18H24I3N3O9
Molecular Weight807.1 g/mol
Structural Identifiers
SMILESC(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
InChIInChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33)
InChIKeyAMDBBAQNWSUWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater soluble

Structure & Identifiers


Interactive Chemical Structure Model





Ioversol (CAS 87771-40-2) Low-Osmolar Nonionic Contrast Agent Baseline Characterization for Procurement


Ioversol (CAS 87771-40-2) is a nonionic, tri-iodinated, low-osmolar radiographic contrast medium (LOCM) utilized in diagnostic imaging procedures including computed tomography (CT), angiography, and urography [1]. It belongs to the class of extracellularly distributed iodinated contrast agents that are primarily excreted unchanged by the kidneys via glomerular filtration [2]. Ioversol is formulated at iodine concentrations typically ranging from 240 to 350 mg I/mL, with the 320 mg I/mL formulation being widely employed for vascular opacification [3].

Why Ioversol Cannot Be Interchanged Generically with Other Low-Osmolar Contrast Media


Despite belonging to the same nonionic monomeric LOCM class as iohexol and iopamidol, ioversol exhibits distinct physicochemical and biological properties that preclude simple substitution. Its lower osmolality and viscosity at clinically relevant iodine concentrations translate to reduced injection pressures and improved handling through small-diameter catheters [1]. Furthermore, comparative studies reveal differential effects on endothelin release, renal vasoconstriction, and local tolerance profiles relative to both older ionic agents and other LOCMs [2]. These quantifiable differences directly impact procedural efficiency, patient comfort, and safety margins, making generic interchange without evidence-based justification a potential clinical and operational risk.

Quantitative Differentiation of Ioversol from Comparator Contrast Agents: A Procurement-Oriented Evidence Review


Reduced Viscosity and Injection Pressure of Ioversol Compared to Iohexol and Iopamidol in Coronary Arteriography

In a randomized, double-blinded study of 20 patients undergoing coronary arteriography, ioversol (Optiray-320) demonstrated significantly lower contrast syringe injection pressures compared to both iopamidol (Isovue-370) and iohexol (Omnipaque-350) [1]. This lower viscosity profile facilitates contrast delivery through small-diameter catheters and interventional devices, providing a practical advantage in complex procedures.

Viscosity Injection Pressure Coronary Angiography

Ioversol's Lower Osmolality and Viscosity at Equivalent Iodine Concentration vs. Iohexol and Iopamidol

At a nominal iodine concentration of 320 mg I/mL, ioversol exhibits lower osmolality (600 mOsm/kg) compared to iohexol (690 mOsm/kg) and iopamidol (796 mOsm/kg) . Its viscosity at 37°C is also lower (4.6 cP) compared to iohexol (6.3 cP) and iopamidol (9.5 cP) . These physicochemical differences are critical because they influence injection dynamics, patient comfort, and the risk of osmotic-related adverse events.

Osmolality Viscosity Physicochemical Properties

Reduced Endothelin Release and Renal Vasoconstriction of Ioversol vs. Iothalamate (Ionic High-Osmolar Contrast)

In a comparative study, ioversol demonstrated a greatly reduced propensity to stimulate endothelin release from cultured bovine aortic endothelial cells and in anesthetized rats compared to the ionic high-osmolar agent iothalamate [1]. Furthermore, ioversol produced significantly less renal vasoconstriction in both control and USIC rat models, and largely avoided the development of radiocontrast nephropathy as assessed by creatinine clearance and renal medullary morphology [1].

Endothelin Renal Vasoconstriction Radiocontrast Nephropathy

Ioversol Demonstrates Favorable Intracisternal Toxicity Profile Compared to Iohexol and Iopamidol in Rats

In a comparative acute toxicity study, intracisternal injections of 35% I (wt/vol) ioversol in rats demonstrated far less toxicity than equivalent iodine concentrations of iohexol (35% I) and iopamidol (37% I) [1]. This differential toxicity profile, attributed to ioversol's increased hydrophilic tendency, suggests a superior safety margin for procedures involving the central nervous system or cerebrospinal fluid spaces.

Intracisternal Toxicity Neurotoxicity Contrast Safety

Significantly Less Heat Sensation Perceived with Ioversol vs. Iopamidol in Cerebral Angiography

In a double-blind clinical trial involving 60 patients undergoing cerebral angiography, patients receiving ioversol 320 mg I/mL perceived significantly less heat sensation compared to those receiving iopamidol 300 mg I/mL [1]. This difference in local tolerance, despite equivalent contrast quality and safety profiles, represents a clinically meaningful advantage for patient comfort during neurovascular procedures.

Patient Tolerance Heat Sensation Cerebral Angiography

Ioversol's Stable Viscosity Profile Across Temperature Range Compared to Iodixanol

A comparative rheology study assessed the viscosity of ioversol (low-osmolar, nonionic) against iodixanol (iso-osmolar, nonionic) and ioxaglate (low-osmolar, ionic) across temperatures from 14°C to 40°C [1]. At 14°C, iodixanol exhibited a twofold higher viscosity than ioversol, while at 40°C the difference narrowed to 27% [1]. At room temperature (20°C), the injection pressure difference between iodixanol and ioversol was 6%, decreasing to a negligible 1% at 37°C [1]. This demonstrates that ioversol maintains a more favorable and stable viscosity across clinically relevant temperatures, reducing the need for stringent temperature control.

Viscosity-Temperature Relationship Catheter Injectability Contrast Media Handling

High-Value Application Scenarios for Ioversol Based on Quantified Differential Advantages


Coronary and Peripheral Angiography Using 4-5 French Catheters

Ioversol's significantly lower viscosity (4.6 cP) and injection pressure (6.6 atm) compared to iopamidol and iohexol [1] make it the preferred choice for diagnostic angiography and interventional procedures utilizing 4-5 French catheters. The reduced injection force minimizes the risk of catheter movement and improves image quality by enabling consistent, high-flow contrast delivery through narrow lumens.

Cerebral Angiography and Neurointerventional Procedures

For cerebral angiography, ioversol offers a compelling combination of proven image quality, reduced patient heat sensation compared to iopamidol [2], and a favorable intracisternal toxicity profile relative to iohexol and iopamidol [3]. These attributes support its use in diagnostic cerebral angiograms and neurointerventions where patient comfort and neurotoxicity are key considerations.

Contrast-Enhanced CT in Patients with Renal Risk Factors

While all LOCMs carry some risk of contrast-induced nephropathy, ioversol's significantly lower osmolality (600 mOsm/kg) [1] and its demonstrated ability to avoid the severe renal vasoconstriction and nephropathy seen with ionic agents like iothalamate [4] position it as a rationally selected agent when minimizing renal insult is a priority, such as in patients with pre-existing renal impairment or diabetes.

High-Throughput Interventional Radiology Suites

The stability of ioversol's viscosity across a range of ambient temperatures—showing only a 6% injection pressure difference versus iodixanol at 20°C and negligible difference at 37°C [5]—simplifies workflow in busy interventional suites. This reduces the operational burden of maintaining strict temperature control for contrast media, allowing for more efficient room turnover and consistent injectability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ioversol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.